molecular formula C12H6N2O5 B6010918 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_

2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_

Cat. No.: B6010918
M. Wt: 259.19 g/mol
InChI Key: VEABBDUXRVQIQY-OKWSDYJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_, also known as NBQX-d1, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of NBQX, a well-known competitive antagonist of the ionotropic glutamate receptor.

Mechanism of Action

2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ acts as a competitive antagonist of the ionotropic glutamate receptor, which is a type of receptor that responds to the binding of glutamate. By blocking the activity of these receptors, this compound can inhibit the excitatory effects of glutamate and prevent the overstimulation of neurons. This mechanism of action has been shown to be effective in reducing the severity of seizures and protecting against excitotoxicity in various animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various biological systems. In addition to its ability to block glutamate receptors, this compound has been shown to modulate the activity of other neurotransmitter systems, including GABA and dopamine. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ in lab experiments is its specificity for glutamate receptors. By selectively blocking the activity of these receptors, this compound can provide valuable insights into the role of glutamate in various biological systems. However, one limitation of using this compound is its potential for off-target effects. Like any chemical compound, this compound can interact with other molecules in the biological system, which may lead to unintended effects.

Future Directions

There are a number of future directions for research involving 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_. One area of interest is the development of new derivatives of this compound that may have improved pharmacological properties. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, this compound may have potential as a therapeutic agent for the treatment of epilepsy and other neurological disorders that involve excessive glutamate activity.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research, particularly in the study of glutamate receptors and their role in various biological systems. Its specificity for glutamate receptors and ability to block their activity make it a valuable tool for investigating the function and regulation of these receptors. While there are limitations to its use, this compound has the potential to contribute to our understanding of a wide range of neurological and physiological processes.

Synthesis Methods

2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of deuterium, a stable isotope of hydrogen, which is incorporated into the final product. The deuterium-labeled this compound can be used in experiments to track the distribution and metabolism of the compound in biological systems.

Scientific Research Applications

2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ has been used extensively in scientific research to study the function and regulation of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a wide range of physiological processes, including learning, memory, and synaptic plasticity. This compound has been shown to block the activity of glutamate receptors, thereby providing a valuable tool for investigating the role of these receptors in various biological systems.

Properties

IUPAC Name

2-deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O5/c15-11-7-3-1-2-6-9(14(18)19)5-4-8(10(6)7)12(16)13(11)17/h1-5,17H/i17D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEABBDUXRVQIQY-OKWSDYJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]ON1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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